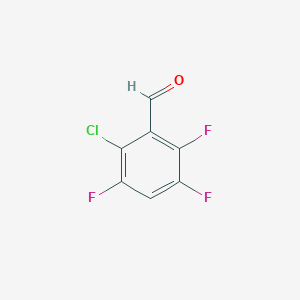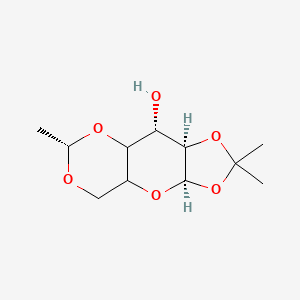
(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose is a complex organic compound with a unique structure that includes multiple protective groups
Métodos De Preparación
The synthesis of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose typically involves the protection of the hydroxyl groups of D-galactopyranose. The synthetic route includes the formation of ethylidene and isopropylidene protective groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose involves its interaction with specific molecular targets and pathways. The protective groups on the compound can influence its reactivity and interactions with other molecules, making it a valuable tool in studying carbohydrate chemistry and related fields.
Comparación Con Compuestos Similares
Similar compounds include other protected carbohydrates such as:
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose These compounds share similar protective groups but differ in their specific structures and reactivity. The uniqueness of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose lies in its specific combination of protective groups and its potential applications in various research fields.
Propiedades
Fórmula molecular |
C11H18O6 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-ol |
InChI |
InChI=1S/C11H18O6/c1-5-13-4-6-8(14-5)7(12)9-10(15-6)17-11(2,3)16-9/h5-10,12H,4H2,1-3H3/t5-,6?,7-,8?,9+,10+/m0/s1 |
Clave InChI |
BMBVBHLKIDCNMQ-ASNCOOAMSA-N |
SMILES isomérico |
C[C@H]1OCC2C(O1)[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O |
SMILES canónico |
CC1OCC2C(O1)C(C3C(O2)OC(O3)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


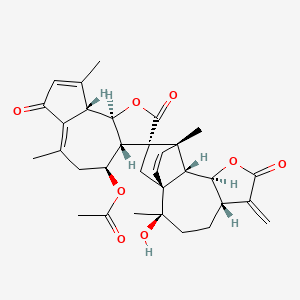
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
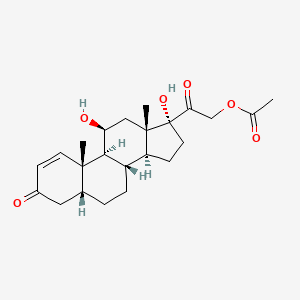
![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)
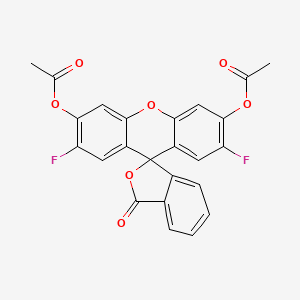
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)

![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
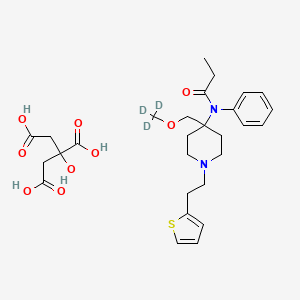
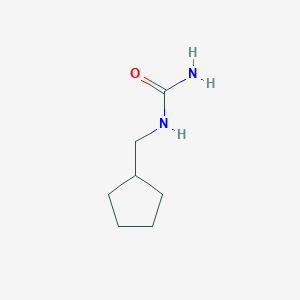
![N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B15295238.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B15295253.png)
